molecular formula C12H17NO2S B2687755 1-(2,4-Dimethylphenyl)sulfonylpyrrolidine CAS No. 712284-19-0

1-(2,4-Dimethylphenyl)sulfonylpyrrolidine

Cat. No.: B2687755
CAS No.: 712284-19-0
M. Wt: 239.33
InChI Key: DZPYGNAWGZNNAM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)sulfonylpyrrolidine is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol . This compound features a pyrrolidine ring substituted with a sulfonyl group attached to a 2,4-dimethylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Dimethylphenyl)sulfonylpyrrolidine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its target .

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)sulfonylpyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and related compounds:

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-10-5-6-12(11(2)9-10)16(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPYGNAWGZNNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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